

Comprehensive Technical Guide: Veliparib Sensitivity in BRCA-Mutated Cancers

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Compound Focus: Veliparib

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Introduction and Basic Properties of Veliparib

Veliparib (ABT-888) is an oral small-molecule inhibitor of **poly(ADP-ribose) polymerase (PARP)** enzymes, primarily targeting **PARP-1 and PARP-2**, which play crucial roles in DNA damage repair pathways. As a potent chemosensitizer and standalone therapeutic agent, **veliparib** has demonstrated significant activity in cancers with **homologous recombination deficiency (HRD)**, particularly those with **BRCA1/2 mutations**. The compound exhibits favorable **pharmacokinetic properties** with linear kinetics across dose ranges and achieves sufficient plasma concentrations to inhibit PARP activity effectively at tolerated doses [1] [2].

The **structural characteristics** of **veliparib** enable it to compete with the nicotinamide moiety of NAD⁺ for the catalytic domain of PARP enzymes, preventing PARP release from DNA damage sites and thereby blocking DNA repair processes [3]. Unlike some other PARP inhibitors, **veliparib** appears to have less potent PARP-trapping activity relative to its catalytic inhibition, which may contribute to its differentiated **toxicity profile** when combined with chemotherapy regimens [3]. The drug undergoes hepatic metabolism primarily to an active metabolite (M8), with **population pharmacokinetic modeling** indicating that creatinine clearance and lean body mass significantly influence **veliparib** clearance and volume of distribution [1].

Mechanisms of Action & Synthetic Lethality

Synthetic Lethality in BRCA-Deficient Cells

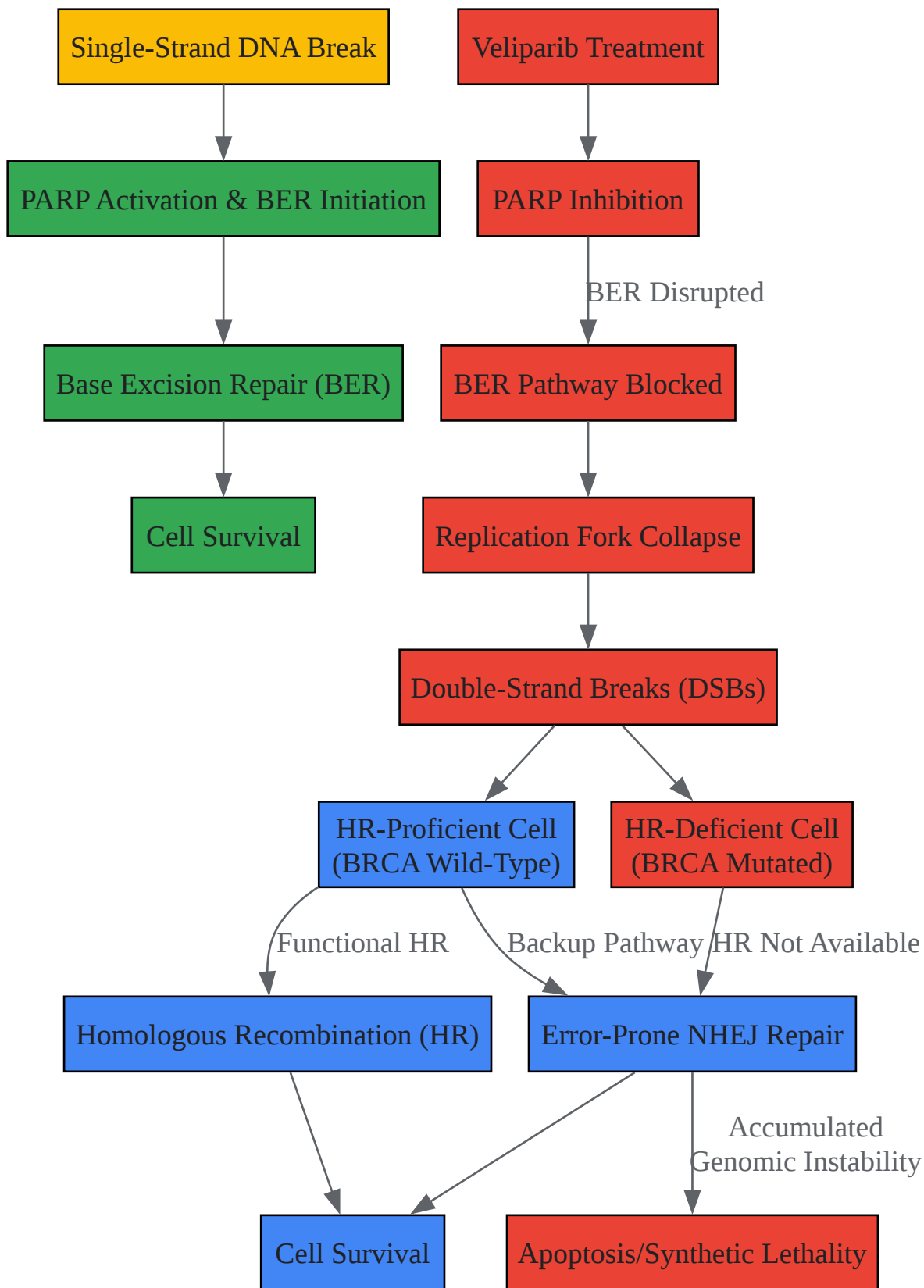
The **primary mechanism** underlying **veliparib**'s selective toxicity in BRCA-mutated cancers centers on the concept of **synthetic lethality**, where simultaneous disruption of two parallel DNA repair pathways leads to cell death, while disruption of either alone remains viable [3]. In BRCA-deficient cells, the **homologous recombination (HR)** pathway is already compromised, creating dependency on **base excision repair (BER)** mediated by PARP for DNA single-strand break repair. **Veliparib** inhibition of PARP in this context creates a **dual repair deficiency** that leads to accumulation of DNA damage, replication fork collapse, and ultimately **cell death** [3].

“PARP inhibition results in trapping of PARP-1 on DNA repair intermediates at single-strand breaks and stalling of replication forks that require BRCA-dependent homologous recombination for resolution.” [3] This mechanistic insight explains the **differential sensitivity** observed between BRCA-deficient and BRCA-proficient cells, providing a strong therapeutic window for **veliparib** in BRCA-mutated cancers [3].

PARP Inhibition and DNA Repair Pathways

The **molecular consequences** of **veliparib**-mediated PARP inhibition extend beyond synthetic lethality alone:

- **BER Pathway Disruption:** **Veliparib** prevents PARP-1 from transferring ADP-ribosyl moieties from NAD⁺ to acceptor proteins, disrupting recruitment of DNA repair proteins (DNA polymerase β , DNA ligase III, XRCC1) to sites of single-strand breaks [3]
- **Replication Fork Stabilization:** Evidence suggests that PARP inhibition may stabilize **reversed replication forks** in BRCA-deficient cells, creating structures that cannot be adequately processed in the absence of functional homologous recombination [2]
- **Metabolic Alterations:** NMR-based metabolomics reveals that **veliparib** treatment induces **cell line-dependent metabolic changes** in breast cancer cells, affecting nitrogen metabolism, glycine/serine/threonine metabolism, and aminoacyl-tRNA biosynthesis, suggesting additional mechanisms contributing to its antitumor effects [4]



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Visualization of synthetic lethality mechanism between **veliparib** and BRCA mutation

Clinical Efficacy and Response Data

Monotherapy Clinical Trials

Single-agent veliparib has demonstrated substantial clinical activity in patients with BRCA1/2-mutated cancers across multiple phase I trials. The **recommended phase II dose (RP2D)** for continuous monotherapy was established at **400 mg twice daily**, based on a phase I study that enrolled 98 patients with BRCA1/2-mutated or platinum-refractory ovarian/triple-negative breast cancer [2]. The **dose-limiting toxicities** observed included grade 3 nausea/vomiting and grade 2 seizures, while common adverse events consisted mainly of grade 1-2 nausea (65%) and fatigue (45%) [2].

“Overall response rate was 23% (95% CI 13-35%) in BRCA-mutated patients overall, and 37% (95% CI 21-55%) at 400 mg BID and above.” [2] This **dose-response relationship** underscores the importance of adequate **veliparib** exposure for optimal efficacy. In a dedicated phase I/II trial focusing on **platinum-resistant or intermediate-sensitive ovarian cancer** patients with BRCA mutations, **veliparib** monotherapy achieved an **impressive 65% overall response rate** (6% complete response, 59% partial response) with a maximum tolerated dose of 300 mg twice daily [5]. The progression-free survival in this heavily pretreated population was 5.6 months, demonstrating meaningful clinical activity in the challenging platinum-resistant setting [5].

Combination Therapy Regimens

Veliparib combination strategies with DNA-damaging agents have shown enhanced efficacy in BRCA-mutated cancers. A phase I study of **veliparib** combined with **cisplatin and vinorelbine** demonstrated promising activity in triple-negative and BRCA-mutation-associated breast cancer, with **35% achieving radiologic response** (2 complete, 15 partial) and 44% stable disease among 48 evaluable patients [6]. The combination was well-tolerated at **veliparib** doses up to 300 mg BID, with neutropenia (36%), anemia (30%), and thrombocytopenia (12%) as the most common grade 3/4 adverse events [6].

The **BROCADE study** further established the combination of **veliparib** with **carboplatin and paclitaxel** in BRCA-mutated metastatic breast cancer, demonstrating significant progression-free survival benefit [7]. More recent efforts have explored **veliparib** with **carboplatin alone**, establishing an RP2D of 250 mg BID on days 1-21 of a 21-day cycle, with 18.6% partial response and 48.8% stable disease among evaluable patients [7]. This combination showed acceptable toxicity, primarily hematological (thrombocytopenia, lymphopenia, neutropenia), supporting its feasibility for further development [7].

Table 1: **Veliparib** Monotherapy Efficacy in BRCA-Mutated Cancers

Cancer Type	Patient Population	Dosing Schedule	Overall Response Rate	Progression-Free Survival	Reference
Mixed Solid Tumors	BRCA-mutated (n=70)	400 mg BID (continuous)	37% (at \geq 400 mg BID)	Not specified	[2]
Ovarian Cancer	Platinum-resistant/intermediate (n=32)	300 mg BID (days 1-28)	65% (6% CR, 59% PR)	5.6 months	[5]
Ovarian, Breast, Prostate	BRCA-mutated (phase I expansion)	50-500 mg BID (continuous)	23% (all BRCA-mutated)	Not specified	[2]

Table 2: **Veliparib** Combination Therapy Efficacy in BRCA-Mutated Cancers

Combination Regimen	Cancer Type	Veliparib Dosing	Overall Response Rate	Key Grade 3/4 Toxicities	Reference
Cisplatin + Vinorelbine	TNBC/BRCA-mutated breast	300 mg BID (days 1-14)	35% (2 CR, 15 PR)	Neutropenia (36%), Anemia (30%)	[6]
Carboplatin + Paclitaxel	BRCA-mutated breast	Various schedules	Improved PFS vs placebo	Myelosuppression	[7]

Combination Regimen	Cancer Type	Veliparib Dosing	Overall Response Rate	Key Grade 3/4 Toxicities	Reference
Carboplatin alone	Advanced breast cancer	250 mg BID (days 1-21)	18.6% PR, 48.8% SD	Thrombocytopenia, Lymphopenia	[7]

Pharmacodynamic Assessment & Biomarker Protocols

PAR Level Measurement in PBMCs

Robust pharmacodynamic assessment is critical for demonstrating target engagement and guiding dose selection for **veliparib**. The **PAR sandwich immunoassay** provides a validated method for quantifying poly(ADP-ribose) levels in peripheral blood mononuclear cells (PBMCs) as a direct measure of PARP inhibition [1] [3]. This approach leverages the inverse relationship between **veliparib** exposure and PAR formation, allowing researchers to confirm **on-target drug activity** and establish pharmacodynamically active dosing regimens.

Experimental Protocol:

- **Sample Collection:** Collect PBMCs from patients pre-dose and at multiple timepoints post-**veliparib** administration (e.g., 1, 4, 8, 24 hours)
- **Sample Processing:** Isolate PBMCs using density gradient centrifugation, lyse cells, and quantify PAR levels using commercially available PAR ELISA kits
- **Data Interpretation:** $\geq 50\%$ reduction in PAR levels from baseline demonstrates **significant PARP inhibition** [1]
- **Correlation with Efficacy:** In clinical studies, $\geq 50\%$ PAR inhibition in PBMCs was observed at **veliparib** doses ranging from 50-500 mg BID, corresponding with clinical activity [1]

This pharmacodynamic assessment has proven valuable in **dose selection and optimization**, with studies showing that continuous PAR inhibition is achievable with BID dosing schedules. However, researchers should note that **PAR levels in PBMCs** may not always perfectly correlate with tumor PAR levels, potentially explaining occasional discordance between PAR suppression and clinical response in some trials [3].

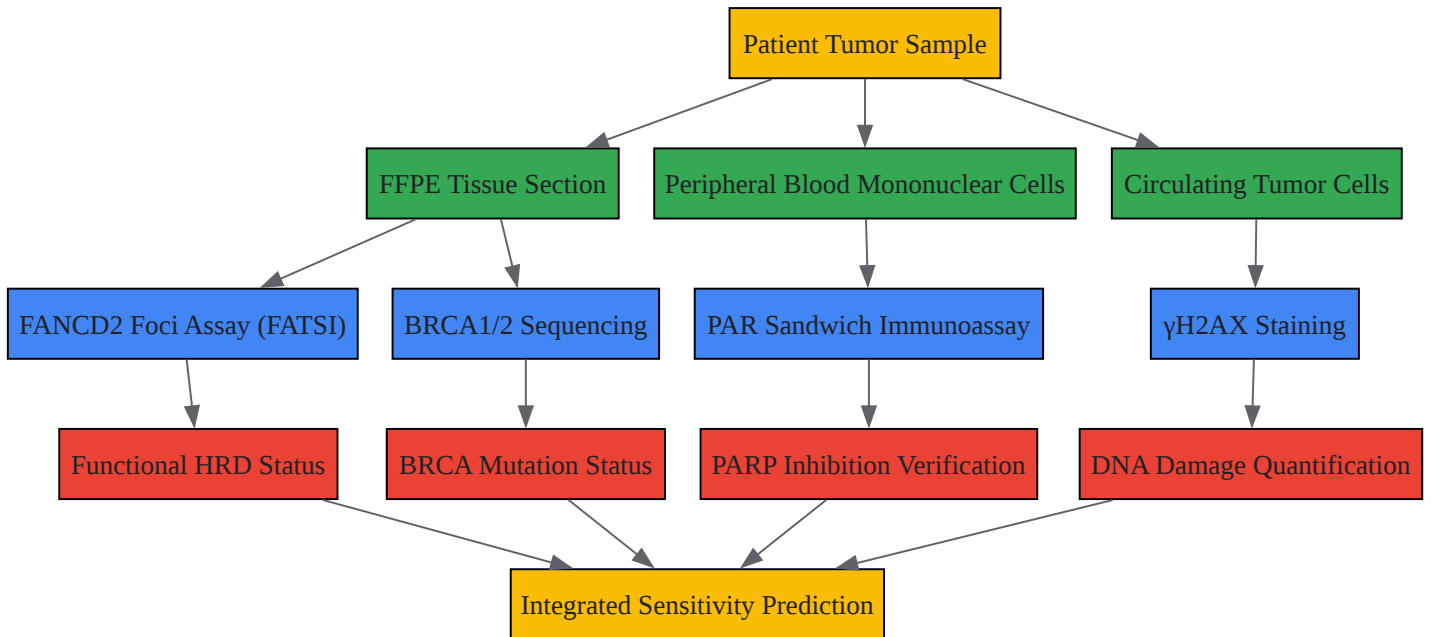
Functional HRD Assessment Methods

Beyond BRCA mutation status, assessing **functional homologous recombination deficiency** provides valuable insights for predicting **veliparib** sensitivity. The **FANCD2 foci formation assay** (FATSI) offers a functional approach to identifying tumors with HRD based on impaired FANCD2 monoubiquitination and nuclear foci formation in proliferating tumor cells [7].

Experimental Protocol:

- **Sample Preparation:** Process formalin-fixed paraffin-embedded tumor sections (5µm) and perform triple-label immunofluorescence for FANCD2, Ki67 (proliferation marker), and a nuclear counterstain
- **Imaging and Analysis:** Image 100 Ki67-positive proliferating tumor cells and quantify FANCD2 nuclear foci; defective FA pathway is defined by absence of FANCD2 foci in nuclei of proliferating cells
- **Clinical Correlation:** Tumors with FATSI-defined HRD show increased sensitivity to **veliparib** combinations regardless of BRCA mutation status [7]

Additional functional assessments include **γH2AX immunofluorescence** as a marker of DNA double-strand breaks, with increased γH2AX foci formation indicating persistent DNA damage following **veliparib** treatment [7]. **Radial chromosome formation** assays provide another functional measure of HRD, based on the formation of distinctive chromosomal abnormalities in HR-deficient cells following DNA damage.



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*Comprehensive biomarker assessment strategy for **veliparib** sensitivity*

Resistance Mechanisms & Research Methods

Established Resistance Pathways

Acquired resistance to **veliparib** and other PARP inhibitors represents a significant clinical challenge and active research area. The most well-characterized mechanism involves **secondary BRCA mutations** that restore functional homologous recombination [2]. These **reversion mutations** occur in a subset of BRCA-mutated cancers and typically involve frameshift corrections that restore the open reading frame, enabling production of functional BRCA protein and recovery of HR proficiency [2].

Additional resistance mechanisms include:

- **Upregulation of drug efflux pumps:** Increased P-glycoprotein expression reduces intracellular **veliparib** accumulation
- **PARP-1 mutations:** Structural alterations in the PARP-1 enzyme that affect drug binding
- **Replication fork stabilization:** Loss of factors that promote fork degradation (e.g., PTIP, CHD4) in BRCA-deficient cells
- **Altered metabolism:** NMR-based metabolomics reveals cell line-dependent metabolic changes in response to **veliparib** that may influence sensitivity [4]

Notably, **cell line studies** demonstrate selective pressure against BRCA1/2 mutations in culture, with a much lower incidence of deleterious BRCA mutations in established ovarian cancer cell lines (3.0%) compared to clinical populations, suggesting strong selection for HR proficiency during cell line establishment [8].

Experimental Approaches for Resistance Studies

Comprehensive resistance characterization requires integrated molecular approaches:

- **Next-generation sequencing:** Detect secondary BRCA mutations and other genetic alterations that may confer resistance
- **Functional HR assays:** Assess restoration of homologous recombination capacity via RAD51 foci formation or other functional readouts
- **Drug accumulation studies:** Measure intracellular **veliparib** concentrations in resistant vs. sensitive models
- **Metabolomic profiling:** NMR-based approaches can identify metabolic adaptations associated with resistance [4]

*“Cell lines derived from metastatic disease are significantly more resistant to **veliparib** (2.0 fold $p = 0.03$) compared to those derived from primary tumours.”* [8] This observation highlights the importance of considering **tumor origin and prior treatment history** when developing preclinical models for resistance studies.

Clinical Trial Design Guidance

Patient Selection Strategies

Optimal patient selection is critical for successful **veliparib** clinical development in BRCA-mutated cancers. While **germline BRCA mutation** status remains the strongest predictive biomarker, emerging evidence supports expanding eligibility to include tumors with **somatic BRCA mutations** and other manifestations of **homologous recombination deficiency** [6] [7].

Key considerations for patient stratification:

- **BRCA mutation status:** Distinguish between germline and somatic mutations, as both demonstrate **veliparib** sensitivity
- **HRD signatures:** Genomic scar assays can identify tumors with functional HRD beyond BRCA mutations
- **Platinum sensitivity:** Prior response to platinum-based chemotherapy may serve as a clinical indicator of HRD and **veliparib** sensitivity
- **FA pathway deficiency:** FATS1 assay identifies additional patients likely to benefit from **veliparib** combinations [7]

The **VELIA trial** in ovarian cancer demonstrated that while progression-free survival benefited from **veliparib** addition to carboplatin/paclitaxel, no overall survival difference was detected, highlighting the importance of appropriate patient selection and endpoint consideration in trial design [9].

Endpoint Selection and Assessment

Novel imaging biomarkers offer promising approaches for early response assessment in **veliparib** trials. **18FLT-PET imaging** enables non-invasive quantification of tumor proliferative activity, with early reductions in SUVmax (as early as day 7-21 of cycle 1) correlating with subsequent treatment response [7].

Recommended endpoints for **veliparib** clinical trials:

- **Primary endpoints:** Progression-free survival (particularly for maintenance therapy trials); objective response rate (for early-phase studies)
- **Secondary endpoints:** Overall survival, clinical benefit rate, duration of response, patient-reported outcomes
- **Exploratory endpoints:** Pharmacodynamic markers (PAR levels in PBMCs), functional imaging changes (18FLT-PET SUVmax), circulating tumor cell analyses

Recent analysis of the VELIA trial indicated that **disease-related symptoms** were not significantly worsened by **veliparib** addition to chemotherapy, supporting the favorable therapeutic index of this combination [9].

Conclusion and Future Directions

Veliparib represents a **promising therapeutic option** for BRCA-mutated cancers, with demonstrated efficacy as both monotherapy and in combination with DNA-damaging agents. The **synthetic lethality mechanism** provides a strong biological rationale for its selective activity in HR-deficient tumors, while its differentiated safety profile supports combination strategies. Ongoing research focuses on **expanding its application** beyond BRCA-mutated cancers to include other HR-deficient tumors, optimizing combination regimens, and addressing acquired resistance mechanisms.

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